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For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the chemical properties of 3-(2-
Hydroxyphenyl)propanamide, a phenolic amide of interest in synthetic and medicinal
chemistry. We will explore its structural features, physicochemical characteristics,
spectroscopic profile, and synthetic methodologies. The causality behind experimental choices
and protocols is detailed to provide actionable insights for laboratory applications. All data and
protocols are supported by authoritative references to ensure scientific integrity.

Introduction

3-(2-Hydroxyphenyl)propanamide is an organic compound featuring a propanamide side
chain attached to a phenol ring at the ortho position. This unique arrangement of a hydroxyl
group, an amide, and an aromatic ring imparts a specific set of chemical characteristics that
make it a valuable intermediate in organic synthesis. Its structure is related to 3-(2-
hydroxyphenyl)propanoic acid (melilotic acid), a natural product found in various plants. The
presence of multiple functional groups—a phenolic hydroxyl, an amide, and an aromatic ring—
offers several sites for chemical modification, making it a versatile scaffold for developing novel
molecules, particularly in the field of drug discovery. This document serves as a technical
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resource for professionals requiring a deep understanding of this compound's chemical
behavior.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to exploring its chemistry.

IUPAC Name: 3-(2-Hydroxyphenyl)propanamide

CAS Number: 22367-76-6[1]

Molecular Formula: CoH11NO2

Molecular Weight: 165.19 g/mol

The structural arrangement consists of a benzene ring substituted with a hydroxyl (-OH) group
and a 3-aminopropan-1-one group (-CH2CH2CONH:) at adjacent positions.

Caption: Chemical structure of 3-(2-Hydroxyphenyl)propanamide.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different
environments and are crucial for designing experimental conditions, such as solvent selection
for reactions or purification.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1581011?utm_src=pdf-body
https://www.chemsrc.com/en/cas/22367-76-6_329638.html
https://www.benchchem.com/product/b1581011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 165.19 g/mol PubChem
Molecular Formula CoH11NO:2 PubChem
CAS Number 22367-76-6 Chemsrc[1]
Appearance Solid (predicted)

. Soluble in DMSO, Acetone, o
Solubility BioCrick[2]
Chloroform

Sealed in dry, Room
Storage Achmem[3]

Temperature

Spectroscopic Characterization

Spectroscopic data provides the empirical backbone for structural confirmation. Below is an
analysis of the expected spectral features of 3-(2-Hydroxyphenyl)propanamide.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The
key diagnostic peaks arise from the O-H, N-H, C=0, and aromatic C-H bonds.

e O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600
cm~1, The broadness is a direct consequence of intermolecular hydrogen bonding.

e N-H Stretch (Amide): Primary amides typically show two distinct bands (‘twin peaks') in the
3300-3500 cm~1 region, corresponding to the symmetric and asymmetric stretching
vibrations of the N-H bonds[4]. These may overlap with the phenolic O-H band.

e C=0 Stretch (Amide | band): A strong, sharp absorption peak is anticipated between 1650-
1690 cm~1[4]. This is one of the most characteristic peaks in the spectrum.

e N-H Bend (Amide Il band): This band, resulting from a combination of N-H bending and C-N
stretching, typically appears around 1590-1650 cm~—1[4].
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e Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm™1
region.

e C-O Stretch (Phenolic): A distinct peak around 1200-1260 cm~? indicates the stretching of
the phenolic C-O bond.

The combination of these specific absorptions provides a unique "“fingerprint" for the molecule,
confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment.
Based on the structure of 3-(2-Hydroxyphenyl)propanamide, the following resonances are
predicted:

o Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as a complex
multiplet pattern in the range of d 6.7-7.3 ppm. The ortho-substitution pattern leads to distinct
chemical shifts and coupling constants for each aromatic proton.

e Amide Protons (-CONH:z): The two amide protons are often observed as a broad singlet
between 4 5.0-8.0 ppm[5]. The chemical shift can be highly variable depending on the
solvent, concentration, and temperature due to hydrogen bonding and exchange
phenomena.

e Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected,
typically in the range of & 4.0-7.0 ppm, although its position is also highly dependent on
experimental conditions.

o Methylene Protons (-CHz-): Two methylene groups (-CH2-CHz-) will be present. They will
appear as two distinct triplets around & 2.5-3.0 ppm due to coupling with each other (n+1
rule)[5]. The methylene group adjacent to the aromatic ring will be slightly more upfield than
the one adjacent to the carbonyl group.

The carbon NMR spectrum provides one signal for each unique carbon atom.
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e Carbonyl Carbon (-C=0): The amide carbonyl carbon is the most deshielded and will appear
far downfield, typically between & 170-175 ppm.

e Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the range of
0 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be the most
downfield in this region (around & 155 ppm), while the carbon attached to the propanamide
chain will also be significantly deshielded.

o Methylene Carbons (-CHz-): The two aliphatic methylene carbons will resonate in the upfield
region, typically between & 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.

e Molecular lon Peak ([M]*): In an electron ionization (El) mass spectrum, the molecular ion
peak would be observed at an m/z (mass-to-charge ratio) of 165, corresponding to the
molecular weight of the compound.

» Key Fragmentation Patterns: The fragmentation of the molecular ion is a highly diagnostic
tool. For 3-(2-Hydroxyphenyl)propanamide, key fragmentation pathways would include:

o Loss of NH2: Scission of the C-N bond would result in a fragment ion at m/z 149 ([M-16]*)

[6].
o Alpha-Cleavage: Cleavage of the bond between the two methylene groups can occur.

o Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain
would lead to a prominent peak corresponding to the hydroxyphenylmethyl cation or
related fragments. A major fragment is often the base peak at m/z 44, corresponding to
[O=C-NH2]*[6].

Synthesis and Purification

The synthesis of 3-(2-Hydroxyphenyl)propanamide can be approached through several
routes. A common and efficient method involves the ammonolysis (ring-opening) of
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dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one), which is the corresponding lactone.
This method is often preferred for its atom economy and straightforward procedure.

Synthetic Workflow: Ammonolysis of Dihydrocoumarin

This protocol describes a robust method for synthesizing the target compound. The rationale
for this choice is the commercial availability of the starting material and the high-yielding, one-
step conversion.

o5 -
(Starting Material)

1 Acicﬁz‘:fa’seiiv‘il;l;"pm s Recrystallization 3-(2-Hydroxyphenyl)propanamide Characterization
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Caption: Workflow for the synthesis of 3-(2-Hydroxyphenyl)propanamide.

Detailed Experimental Protocol

Objective: To synthesize 3-(2-Hydroxyphenyl)propanamide via the ammonolysis of
dihydrocoumarin.

Materials:

Dihydrocoumarin

Concentrated agueous ammonia (28-30%)

Hydrochloric acid (HCI), concentrated

Ethanol
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e Deionized water
e High-pressure reaction vessel (autoclave)
Procedure:

o Charging the Reactor: In a suitable high-pressure autoclave, place dihydrocoumarin (1.0
equivalent).

o Adding Reagent: Add an excess of concentrated agueous ammonia (e.g., 10-20
equivalents). The use of a sealed, pressure-rated vessel is critical because the reaction
requires heating ammonia solution above its atmospheric boiling point to achieve a sufficient
rate of nucleophilic attack on the lactone carbonyl.

e Reaction: Seal the autoclave and heat the mixture to 120-150 °C for 6-12 hours. The
progress of the reaction should be monitored by a suitable technique like Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.

o Cooling and Workup: After the reaction is complete, cool the vessel to room temperature and
carefully vent any excess pressure.

« |solation of Crude Product: Transfer the reaction mixture to a beaker in a fume hood. Slowly
and carefully acidify the solution with concentrated HCI with cooling in an ice bath. The target
compound is phenolic and will be soluble in the basic ammonia solution as its phenoxide;
acidification protonates the phenoxide, causing the less soluble neutral product to
precipitate.

« Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake
with cold deionized water to remove any residual ammonium salts.

 Purification: The crude product can be purified by recrystallization. A common solvent system
is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and
then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few
more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to
room temperature and then in an ice bath to maximize crystal formation.
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» Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a
small amount of cold ethanol/water, and dry under vacuum. The final product's identity and
purity should be confirmed by melting point determination, IR, NMR, and MS analysis.

Chemical Reactivity

The reactivity of 3-(2-Hydroxyphenyl)propanamide is governed by its three key functional
groups.

e Phenolic Hydroxyl Group:

o Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base
to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing for
reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).

o Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-,
para-director. This makes the aromatic ring susceptible to electrophilic substitution
reactions such as nitration, halogenation, or Friedel-Crafts reactions at the positions ortho
and para to the hydroxyl group (positions 4 and 6).

o Amide Group:

o Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid
(3-(2-hydroxyphenyl)propanoic acid) and ammonia under either acidic or basic conditions
with heating.

o Reduction: The amide can be reduced to the corresponding amine (3-(2-
hydroxyphenyl)propan-1-amine) using strong reducing agents like lithium aluminum
hydride (LiAIHa4).

e Aromatic Ring:

o As mentioned, the ring is activated towards electrophilic substitution. The directing effects
of both the -OH group (ortho, para) and the alkyl side chain (ortho, para, weakly activating)
will reinforce substitution at the 4- and 6-positions.

Potential Applications
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While 3-(2-Hydroxyphenyl)propanamide itself is primarily a synthetic intermediate, its
structural motifs are found in molecules with biological activity. The N-aryl propanamide scaffold
is explored in medicinal chemistry for various therapeutic targets. For instance, related N-aryl
propanamides have been investigated for immunosuppressive activities and as selective
androgen receptor modulators (SARMSs)[7][8][9]. The ability to easily modify the phenolic
hydroxyl, the amide nitrogen, and the aromatic ring makes this compound a versatile starting
point for creating libraries of new chemical entities for screening in drug discovery programs.

Conclusion

3-(2-Hydroxyphenyl)propanamide is a multifunctional organic compound with well-defined
chemical properties. Its structure has been elucidated by comprehensive spectroscopic
analysis, and its synthesis is readily achievable through established methods like the
ammonolysis of dihydrocoumarin. The presence of reactive phenolic, amide, and aromatic
functionalities provides a rich chemical landscape for further synthetic transformations. This
guide has provided a detailed overview of its core chemical characteristics to support its
effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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